

# 5-Amino-2-methoxybenzenesulfonic acid molecular structure

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## Compound of Interest

Compound Name:	5-Amino-2-methoxybenzenesulfonic acid
Cat. No.:	B1585598

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An In-depth Technical Guide to the Molecular Structure of **5-Amino-2-methoxybenzenesulfonic acid**

This guide provides a comprehensive technical overview of **5-Amino-2-methoxybenzenesulfonic acid**, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its molecular structure, spectroscopic signature, synthesis, and applications, grounding all claims in authoritative sources.

## Introduction: A Versatile Aromatic Building Block

**5-Amino-2-methoxybenzenesulfonic acid** (CAS No: 6470-17-3) is a polysubstituted aromatic compound featuring three key functional groups: an amine (-NH<sub>2</sub>), a methoxy (-OCH<sub>3</sub>), and a sulfonic acid (-SO<sub>3</sub>H).<sup>[1]</sup> This unique combination of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable intermediate in various chemical syntheses. While its most prominent application lies in the production of azo dyes, its structural motifs are also of interest in the broader field of medicinal chemistry.<sup>[2][3]</sup> This document serves to elucidate the core chemical principles of this molecule, providing both foundational knowledge and practical, field-proven insights.

## Molecular Structure and Physicochemical Properties

The arrangement of the functional groups on the benzene ring dictates the molecule's electronic properties, reactivity, and physical characteristics. The methoxy group is positioned at C2, the amino group at C5, and the sulfonic acid group at C1.

## Systematic Nomenclature and Identifiers

For clarity and cross-referencing, the various identifiers for this compound are summarized below.

Identifier Type	Value	Source(s)
IUPAC Name	5-amino-2-methoxybenzenesulfonic acid	[4]
CAS Number	6470-17-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>4</sub> S	[5]
Molecular Weight	203.22 g/mol	[1]
Synonyms	p-Anisidine-3-sulfonic acid, 6-Methoxymetanilic acid, 4-Aminoanisole-2-sulfonic acid	[1][4]
InChI Key	JXZGTFLJFKLVAX-UHFFFAOYSA-N	[1]
SMILES	COc1ccc(N)cc1S(=O)(=O)O	[1]

## Analysis of Structural and Electronic Effects

The molecule's reactivity is a direct consequence of the interplay between its substituents.

- Amino (-NH<sub>2</sub>) and Methoxy (-OCH<sub>3</sub>) Groups: Both are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.[6] The lone pairs on the nitrogen and oxygen atoms participate in the  $\pi$ -system, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to them.
- Sulfonic Acid (-SO<sub>3</sub>H) Group: This is a strong electron-withdrawing and deactivating group. It is a meta-director for electrophilic aromatic substitution.[7] Under the strongly acidic

conditions often used for sulfonation, the amino group exists in its protonated form (-NH<sub>3</sub><sup>+</sup>), which is also a deactivating, meta-directing group.[8]

This combination of competing electronic effects is crucial during its synthesis. The sulfonation of p-anisidine (4-methoxyaniline) leads to the introduction of the -SO<sub>3</sub>H group at the position ortho to the methoxy group and meta to the amino group, a logical outcome of these directing effects.[8]

## Physicochemical Properties

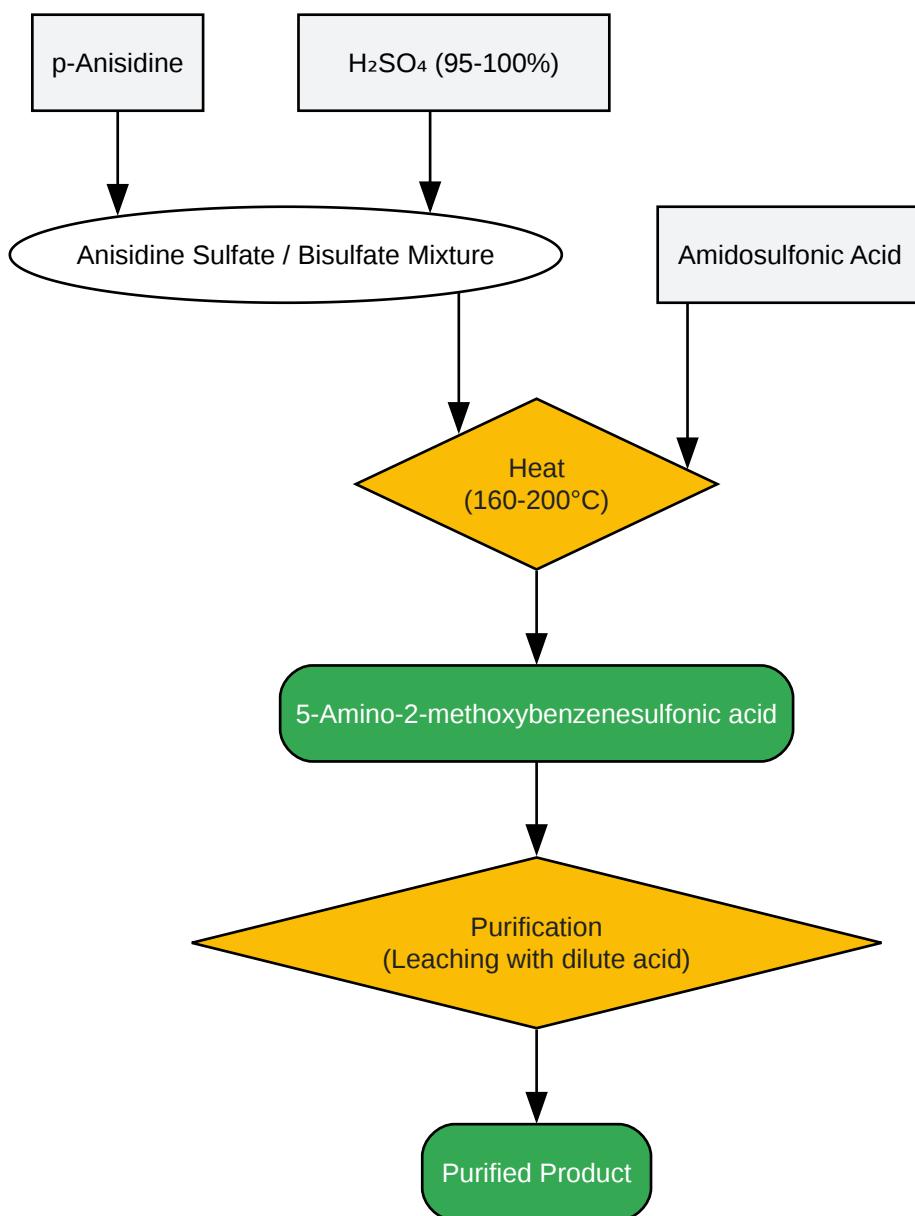
Property	Value	Source(s)
Melting Point	314-318 °C (lit.)	[1]
Appearance	White to off-white crystalline solid	[9]
LogP	2.186	[9]

## Synthesis and Reactivity

The most direct industrial synthesis involves the sulfonation of p-anisidine.[9] The reaction must be carefully controlled to achieve the desired isomer.

## Proposed Synthetic Workflow

The synthesis can be achieved by reacting p-anisidine with sulfuric acid and amidosulfonic acid at elevated temperatures, a method adapted from patent literature for a related isomer.[10]

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Proposed synthesis workflow for **5-Amino-2-methoxybenzenesulfonic acid**.

## Experimental Protocol: Synthesis

Disclaimer: This protocol is adapted from literature and should only be performed by qualified personnel with appropriate safety measures in place.

- Formation of Sulfate Salt: In a suitable reaction vessel equipped with mechanical stirring and a temperature probe, slowly add 0.6-0.9 molar equivalents of 95-100% sulfuric acid to 1.0

molar equivalent of p-anisidine. Control the addition rate to manage the exothermic reaction. This forms a mixture of anisidine sulfate and bisulfate salts.[10]

- Sulfonation: Add 1.0 to 2.0 molar equivalents of amidosulfonic acid to the mixture.
- Heating: Heat the reaction mixture to 160-200°C. The mixture will bake into a solid mass. Maintain this temperature for several hours until the reaction is complete (monitored by a suitable method like HPLC).[10]
- Work-up and Purification: Cool the reaction mass to room temperature. The solid product consists of the target molecule, ammonium sulfate, and other byproducts.[10]
- Grind the solid mass into a powder.
- Purify the product by leaching with water or dilute mineral acid to remove inorganic salts and unreacted starting material.
- Filter the solid product, wash with cold water, and dry under vacuum to yield **5-Amino-2-methoxybenzenesulfonic acid**.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure. While a complete experimental dataset is not publicly available, we can predict the key spectral features based on known data for its functional groups and isomers.[11][12]

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following are predicted chemical shifts (in ppm) in a suitable solvent like DMSO-d<sub>6</sub>.

<sup>1</sup>H NMR:

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Rationale
~7.5	d	1H	Ar-H (ortho to -SO <sub>3</sub> H)	Deshielded by the adjacent electron-withdrawing sulfonic acid group.
~6.8	dd	1H	Ar-H (ortho to -NH <sub>2</sub> )	Shielded by the electron-donating amino group.
~6.7	d	1H	Ar-H (ortho to -OCH <sub>3</sub> )	Shielded by the electron-donating methoxy group.
~5.0	br s	2H	-NH <sub>2</sub>	Broad singlet, exchangeable with D <sub>2</sub> O.

| ~3.8 | s | 3H | -OCH<sub>3</sub> | Characteristic singlet for a methoxy group.[12] |

<sup>13</sup>C NMR:

Chemical Shift ( $\delta$ )	Assignment	Rationale
~150	C-OCH <sub>3</sub>	Aromatic carbon attached to the electron-donating oxygen.
~145	C-NH <sub>2</sub>	Aromatic carbon attached to the nitrogen.
~135	C-SO <sub>3</sub> H	Aromatic carbon attached to the sulfonic acid group.
~120	Ar-CH	Aromatic CH.
~115	Ar-CH	Aromatic CH.
~110	Ar-CH	Aromatic CH.

| ~56 | -OCH<sub>3</sub> | Carbon of the methoxy group.[12] |

## Infrared (IR) Spectroscopy

Based on available data from PubChem, the IR spectrum would show characteristic absorption bands.[4]

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400-3300	N-H stretching (amine)
3000-2500	O-H stretching (broad, sulfonic acid)
1620-1580	N-H bending (amine) & C=C aromatic stretching
1250-1200	Asymmetric S=O stretching (sulfonic acid)
1050-1000	Symmetric S=O stretching (sulfonic acid)
1260-1230	Asymmetric C-O-C stretching (aryl ether)
1040-1010	Symmetric C-O-C stretching (aryl ether)

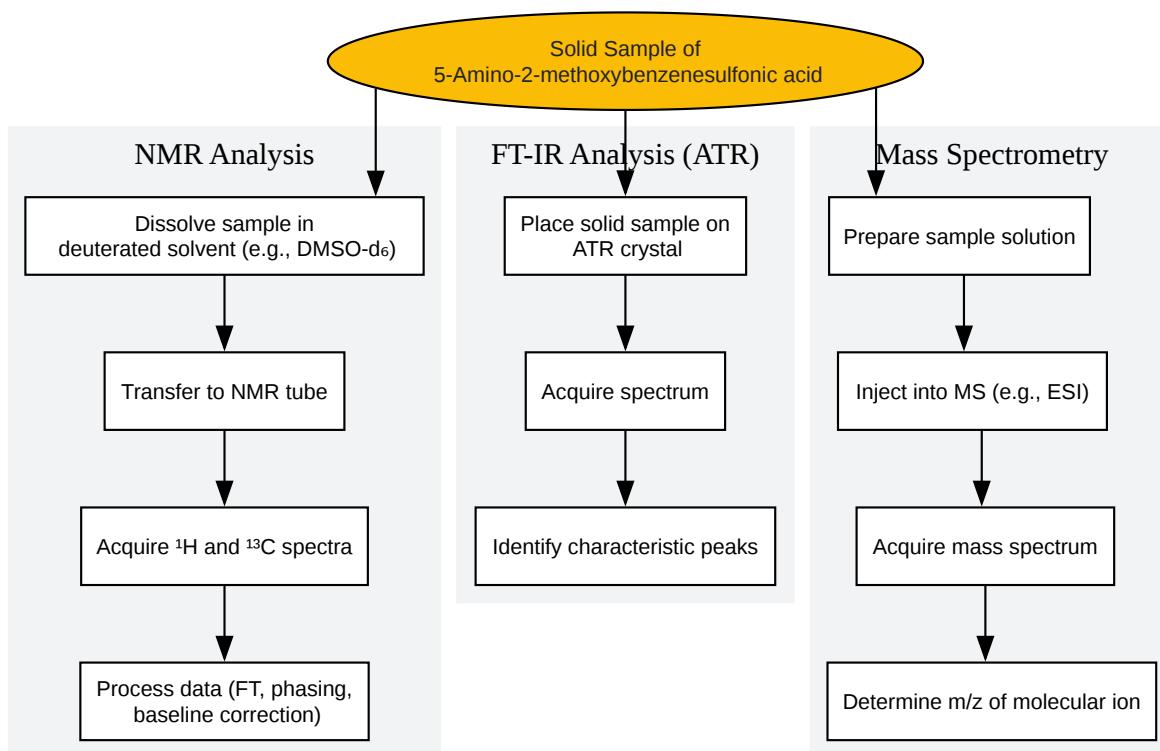
## Mass Spectrometry

Mass spectrometry data indicates a molecular ion peak corresponding to its molecular weight.

[4]

- Molecular Ion  $[M]^+$ :  $m/z = 203$

## General Protocol for Spectroscopic Analysis



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